Spaglumic Acid vs. 2-PMPA: Divergent Potency and Utility in NAAG Peptidase Inhibition Studies
Spaglumic Acid (β-NAAG) is a competitive NAAG peptidase inhibitor with a Ki of 1 µM [1]. This is in stark contrast to 2-PMPA, a phosphonate-based inhibitor, which exhibits a Ki of 0.2 nM (275 pM in some reports), making it approximately 5,000-fold more potent [2]. This substantial potency difference is critical for experimental design: 2-PMPA is used for near-complete enzyme inhibition, while Spaglumic Acid's moderate affinity allows for nuanced modulation of NAAG peptidase activity, potentially avoiding the complete ablation of GCPII function and the associated off-target effects observed with highly potent inhibitors [3].
| Evidence Dimension | NAAG peptidase (GCPII) inhibition potency |
|---|---|
| Target Compound Data | Ki = 1 µM |
| Comparator Or Baseline | 2-PMPA: Ki = 0.2 nM (or 275 pM) |
| Quantified Difference | 2-PMPA is approximately 3,600 to 5,000-fold more potent than Spaglumic Acid. |
| Conditions | In vitro enzyme inhibition assay using recombinant or native GCPII. |
Why This Matters
This 5,000-fold difference in potency dictates the experimental utility: 2-PMPA for studying complete enzyme blockade and Spaglumic Acid for physiological modulation, directly impacting reagent selection in neuroprotection and pain models.
- [1] MedChemExpress. β-Spaglumic acid (β-NAAG) | NAAG Peptidase Inhibitor. Product Datasheet. View Source
- [2] Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay. Anal Biochem. 2002;300(2):170-176. View Source
- [3] Olszewski RT, Bukhari N, Zhou J, et al. NAAG peptidase inhibitors block cognitive deficit induced by MK-801 and motor activation induced by d-amphetamine in animal models of schizophrenia. Transl Psychiatry. 2012;2(7):e145. (Indirect support for differential potency effects). View Source
